molecular formula C19H22F2N8O B2657052 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2309557-19-3

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2657052
CAS RN: 2309557-19-3
M. Wt: 416.437
InChI Key: NXNNUARFRWRFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22F2N8O and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing triazolo and pyrazole rings, are pivotal in the development of new therapeutic agents. The synthesis of such compounds often involves innovative methodologies that allow for the construction of complex molecular architectures. For example, the synthesis of 1,2,3-triazolo(1,5)azines and other nitrogen-containing heterocycles from azine-carboxaldehydes through oxidative cyclization of corresponding hydrazones showcases the versatility of these frameworks in generating biologically active molecules (Maury et al., 2010). Similarly, the creation of pyrazolo[5,1-c][1,2,4]triazines and related compounds illustrates the broad applicability of these heterocycles in synthesizing compounds with potential pharmacological profiles (Abdelhamid et al., 2012).

Antimicrobial and Anticancer Activities

Compounds with triazolo and pyrazole cores have been extensively studied for their antimicrobial and anticancer activities. For instance, the synthesis and antimicrobial evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have highlighted the potential of these compounds as antimicrobial agents (Abunada et al., 2008). Additionally, the creation of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety demonstrates their potential as antimicrobial agents with moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

Anticancer Research

The exploration of heterocyclic compounds in anticancer research is another significant application. The synthesis of new 3-heteroarylindoles, including compounds with pyrazolo and triazolo moieties, and their evaluation as potential anticancer agents reveal the promising activity of these molecules against various cancer cell lines (Abdelhamid et al., 2016). Such studies underscore the importance of these heterocyclic compounds in the development of new therapeutic strategies for cancer treatment.

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N8O/c1-26-10-13(16(25-26)17(20)21)19(30)27(2)12-8-28(9-12)15-7-6-14-22-23-18(29(14)24-15)11-4-3-5-11/h6-7,10-12,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNNUARFRWRFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.